molecular formula C48H78O19 B2792895 Scheffoleoside A CAS No. 160669-23-8

Scheffoleoside A

Cat. No.: B2792895
CAS No.: 160669-23-8
M. Wt: 959.133
InChI Key: LGOPJRNHNGETGG-VHDIDQESSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Scheffoleoside A can be obtained through extraction from Centella asiatica. The preparation process typically involves the following steps :

    Comminution: The plant material is ground into a fine powder.

    Solvent Extraction: The powdered material is subjected to solvent extraction using solvents like ethanol or methanol.

    Column Chromatography: The extract is purified using column chromatography to isolate this compound.

Chemical Reactions Analysis

Scheffoleoside A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur in the presence of suitable nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scheffoleoside A has several scientific research applications, including :

    Neuroprotection: It is studied for its potential to protect neurons from damage, particularly in conditions like Parkinson’s disease.

    Pharmacokinetics: Research has been conducted to understand its pharmacokinetic properties in animal models.

    Antioxidant Activity: It exhibits antioxidant properties, making it useful in studies related to oxidative stress.

    Anti-inflammatory Effects: It has been investigated for its potential anti-inflammatory effects in various biological systems.

Mechanism of Action

Scheffoleoside A exerts its effects through several mechanisms :

    Inhibition of Cytotoxicity: It inhibits 6-hydroxydopamine-induced cytotoxicity, which is relevant in neuroprotection.

    Modulation of GABA Receptors: It may interact with gamma-aminobutyric acid (GABA) receptors, enhancing neuronal inhibition and providing potential antiepileptic effects.

    Antioxidant Pathways: It activates antioxidant pathways, reducing oxidative stress in cells.

Comparison with Similar Compounds

Scheffoleoside A is unique compared to other similar compounds due to its specific neuroprotective and antioxidant properties. Similar compounds include :

    Asiatic Acid: Another compound derived from Centella asiatica with neuroprotective effects.

    Madecassoside: A triterpene saponin with anti-inflammatory and wound-healing properties.

    Centelloside: Known for its potential in enhancing cognitive functions.

This compound stands out due to its moderate activity in inhibiting 6-hydroxydopamine-induced cytotoxicity, making it a valuable compound for neuroprotection research.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O19/c1-21-29(52)31(54)34(57)40(63-21)66-37-25(18-49)64-39(36(59)33(37)56)62-19-26-30(53)32(55)35(58)41(65-26)67-42(61)48-14-12-43(2,3)16-23(48)22-8-9-28-44(4)17-24(51)38(60)45(5,20-50)27(44)10-11-47(28,7)46(22,6)13-15-48/h8,21,23-41,49-60H,9-20H2,1-7H3/t21-,23-,24+,25+,26+,27+,28+,29-,30+,31+,32-,33+,34+,35+,36+,37+,38-,39+,40-,41-,44-,45-,46+,47+,48-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOPJRNHNGETGG-FTOKAHLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)O)O)C)C)(C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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